1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one
Overview
Description
1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
The synthesis of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one typically involves the reaction of 1,3-dihydro-2H-benzimidazol-2-one with 3-chloropropyl chloride. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The benzimidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of benzimidazole N-oxides.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of the corresponding amine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while oxidation with hydrogen peroxide produces the N-oxide form of the compound .
Scientific Research Applications
1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. In biological systems, benzimidazole derivatives are known to bind to tubulin, inhibiting its polymerization and disrupting microtubule function. This leads to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with enzymes and receptors involved in various metabolic pathways, contributing to its diverse biological activities .
Comparison with Similar Compounds
1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)piperazine: This compound is structurally similar but contains a piperazine ring instead of a benzimidazole ring.
1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate: This compound has a similar chloropropyl group but a different core structure.
The uniqueness of this compound lies in its benzimidazole core, which imparts specific biological activities and chemical reactivity that are not observed in other related compounds.
Properties
IUPAC Name |
3-(3-chloropropyl)-1H-benzimidazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-6-3-7-13-9-5-2-1-4-8(9)12-10(13)14/h1-2,4-5H,3,6-7H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMPYDGUYXOYML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90211845 | |
Record name | 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90211845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62780-89-6 | |
Record name | 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62780-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062780896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90211845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.919 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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